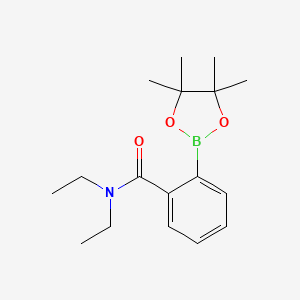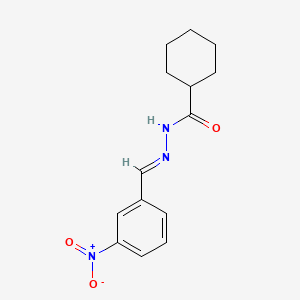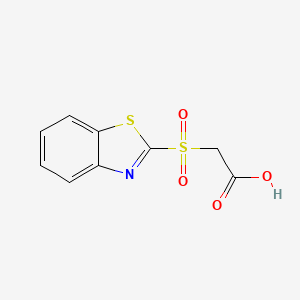![molecular formula C22H39NO3S B12056897 N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide CAS No. 96303-88-7](/img/structure/B12056897.png)
N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide is a chiral compound with a complex structure. It is known for its applications in asymmetric synthesis and as a chiral building block in various chemical reactions. The compound’s unique bicyclic structure and the presence of a sulfonamide group make it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[22The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones from oxidation, amines from reduction, and various substituted sulfonamides from nucleophilic substitution reactions .
Scientific Research Applications
N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its ability to control stereochemistry in chemical processes
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide involves its interaction with molecular targets through its chiral centers. The compound can form hydrogen bonds and other non-covalent interactions with substrates, leading to the desired stereochemical outcomes in reactions. The sulfonamide group plays a crucial role in stabilizing transition states and intermediates during chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N,N-Dicyclohexyl-(1S)-isoborneol-10-sulfonamide: Similar in structure but with different stereochemistry.
N,N-Dicyclohexyl-(1R)-isoborneol-10-sulfonamide: Another stereoisomer with distinct properties.
Uniqueness
N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral auxiliary and its stability under various reaction conditions make it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
96303-88-7 |
|---|---|
Molecular Formula |
C22H39NO3S |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide |
InChI |
InChI=1S/C22H39NO3S/c1-21(2)17-13-14-22(21,20(24)15-17)16-27(25,26)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h17-20,24H,3-16H2,1-2H3/t17-,20-,22?/m1/s1 |
InChI Key |
UOFKHCXOCUOSKA-IKQMYLSPSA-N |
Isomeric SMILES |
CC1([C@@H]2CCC1([C@@H](C2)O)CS(=O)(=O)N(C3CCCCC3)C4CCCCC4)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)CS(=O)(=O)N(C3CCCCC3)C4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)



![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)



![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)
